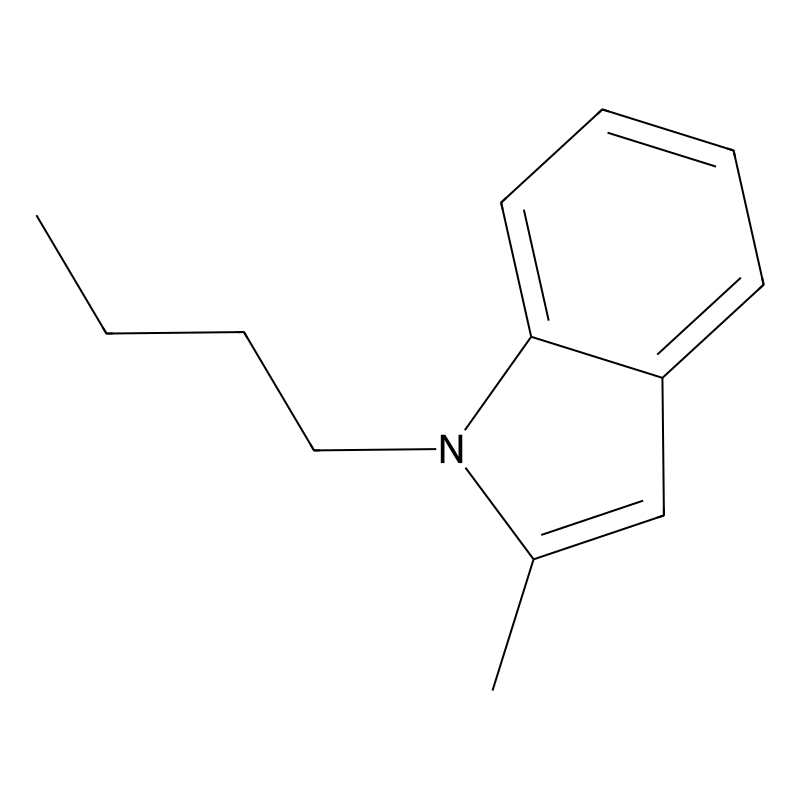

1-Butyl-2-methylindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-Butyl-2-methylindole is an organic compound belonging to the class of indoles. While its natural occurrence is not well documented, it can be synthesized in a laboratory setting through various methods, including the Fischer indole synthesis and the Friedländer synthesis [, ].

Potential Applications:

Research into the potential applications of 1-Butyl-2-methylindole is ongoing, with some studies exploring its properties and activities in the following areas:

Organic Light-Emitting Diodes (OLEDs)

Some studies have investigated the use of 1-Butyl-2-methylindole derivatives as hole-transporting materials in OLEDs. These materials play a crucial role in transporting positive charges within the device, contributing to efficient light emission [].

Antimicrobial Activity

Limited research suggests that 1-Butyl-2-methylindole derivatives might possess some antimicrobial activity against certain bacterial and fungal strains. However, further investigation is needed to understand the extent and mechanism of this activity [].

Ligand Design

The structural features of 1-Butyl-2-methylindole have led to its exploration as a potential building block for the design of ligands, which are molecules that bind to specific targets like enzymes or receptors. This research is still in its early stages, and the potential applications of these ligands are yet to be fully explored [].

1-Butyl-2-methylindole is an organic compound characterized by its indole structure, featuring a butyl group at the 1-position and a methyl group at the 2-position of the indole ring. Its chemical formula is and it is identified by the CAS number 42951-35-9. This compound is part of the broader family of methylindoles, which are known for their diverse applications in various fields, including pharmaceuticals and materials science .

- Antimicrobial activity: Some indole alkaloids exhibit activity against bacteria, fungi, or parasites.

- Neurological activity: Certain indole alkaloids can interact with neurotransmitter systems, affecting processes like mood, cognition, or movement.

- Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions at various positions. The presence of the butyl and methyl groups influences the reactivity and selectivity of these reactions.

- Alkylation: Similar to other indoles, 1-butyl-2-methylindole can be alkylated under appropriate conditions, potentially leading to more complex derivatives .

- Nitration and Acylation: These reactions can also occur, although specific conditions must be optimized to avoid unwanted side products .

The synthesis of 1-butyl-2-methylindole can be achieved through various methods, including:

- Friedel-Crafts Alkylation: This method involves the alkylation of indole with butyl bromide in the presence of a Lewis acid catalyst.

- Methylation Reactions: Starting from 2-methylindole, further alkylation or substitution can yield 1-butyl-2-methylindole .

These methods highlight its synthetic versatility and potential for modification to create various derivatives.

1-Butyl-2-methylindole finds applications in several areas:

- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development.

- Dyes and Pigments: Indoles are often used as intermediates in synthesizing dyes and pigments due to their chromophoric properties .

The versatility of this compound makes it valuable in both industrial and research settings.

Interaction studies involving 1-butyl-2-methylindole focus on its reactivity with other chemical entities, particularly:

- Complex Formation: Investigations into how this compound interacts with metals or other organic molecules can provide insights into its potential applications in catalysis or material science.

Such studies are crucial for understanding its behavior in various environments and enhancing its utility.

1-Butyl-2-methylindole shares structural similarities with several other compounds within the indole family. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylindole | Methyl group at position 2 | Common precursor for many indole derivatives |

| Skatole (3-Methylindole) | Methyl group at position 3 | Known for its strong odor; used in perfumery |

| 1-Methylindole | Methyl group at position 1 | Exhibits different reactivity compared to butyl derivative |

| Indole | Basic structure without substitutions | Parent compound; serves as a building block |

The unique positioning of substituents in 1-butyl-2-methylindole affects its chemical reactivity and biological properties, distinguishing it from these similar compounds.